molecular formula C8H10O2 B1605151 3-Acetyl-2,4-dimethylfuran CAS No. 32933-07-6

3-Acetyl-2,4-dimethylfuran

Cat. No. B1605151
CAS RN: 32933-07-6
M. Wt: 138.16 g/mol
InChI Key: LNBHNHANEHGMAQ-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dimethylfuran is a chemical compound with the empirical formula C8H10O2 . It has a molecular weight of 138.16 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Physical And Chemical Properties Analysis

3-Acetyl-2,4-dimethylfuran has a refractive index of 1.492 (lit.), a boiling point of 83 °C/11 mmHg (lit.), and a density of 1.066 g/mL at 25 °C (lit.) .

Safety And Hazards

3-Acetyl-2,4-dimethylfuran is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

Future Directions

The Ministry of Health, Labour and Welfare (MHLW) in Japan has announced that 3-acetyl-2,5-dimethylfuran is scheduled to be deleted from the Essence list of 18 kinds on Dec. 31, 2022 . From Jan. 1, 2023, enterprises shall stop manufacturing, importing, processing, or using food additive 3-acetyl-2,5-dimethylfuran as well as preparations and foods containing 3-acetyl-2,5-dimethylfuran .

properties

IUPAC Name

1-(2,4-dimethylfuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-10-7(3)8(5)6(2)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBHNHANEHGMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342201
Record name 3-ACETYL-2,4-DIMETHYLFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,4-dimethylfuran

CAS RN

32933-07-6
Record name 3-ACETYL-2,4-DIMETHYLFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32933-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PD Howes, CJM Stirling - Organic Syntheses, 2003 - Wiley Online Library
acetyl‐2, 4‐dimethylfuran intermediate: Dimethyl‐2‐propynylsulfonium bromide product: 3‐Acetyl‐2, 4‐dimethylfuran reactant: 3‐Bromopropyne, supplied by British Drug Houses …
Number of citations: 0 onlinelibrary.wiley.com
KT Ozkara, A Amanpour, G Guclu, H Kelebek… - Food Analytical …, 2019 - Springer
Aroma and aroma-active compounds of the heat-treated Turkish sausages obtained from beef, turkey, and chicken meats were studied. Aroma compounds were isolated by using …
Number of citations: 33 link.springer.com
N Utsumi, N Arai, K Kawaguchi, T Katayama… - …, 2018 - Wiley Online Library
The DIPSkewphos/PICA derivative‐Ru(II) complexes catalyzed asymmetric hydrogenation of significantly sterically hindered 2’,3’,4’,5’,6’‐pentamethylacetophenone, which was not …
B Kˆnig - thieme-connect.com
The chemistry of furans has been an active field of research for a very long time. There are several reasons for this activity. Furan (1), as one of the representative five-membered …
Number of citations: 0 www.thieme-connect.com
J Vladić, I Jerković, S Svilović, V Pavić, K Pastor… - Sustainable Chemistry …, 2023 - Elsevier
The goal of this study was to establish a green methodology for obtaining safe, high-quality, and potent antibacterial extracts of Lavandula stoechas flowers. Supercritical carbon dioxide …
Number of citations: 2 www.sciencedirect.com
J Kadota, S Komori, Y Fukumoto… - The Journal of Organic …, 1999 - ACS Publications
The reaction of 2-chloro-allyl acetate with sodium ethyl acetoacetate in the presence of a platinum(0) complex gave furan derivatives. The key feature of this new platinum-catalyzed …
Number of citations: 31 pubs.acs.org
H Liu, T Hui, X Zheng, S Li, X Wei, P Li, D Zhang… - Food Chemistry, 2022 - Elsevier
Lipids are the key aroma formation substrates and retainers relevant to the flavor quality. The lipids in the roasted mutton were investigated by UPLC-ESI-MS/MS and Orbitrap Exploris …
Number of citations: 36 www.sciencedirect.com
J Vladić, S Kovačević, S Rebocho, A Paiva, S Jokić… - Scientific Reports, 2023 - nature.com
This work investigated a green approach to obtain and stabilize Lavandula stoechas L. volatile organic compounds with sensory aroma characteristics by using alternative solvents, …
Number of citations: 2 www.nature.com
J Vladić, I Jerković, S Svilović, V Pavić, K Pastor… - researchgate.net
The goal of this study was to establish a green methodology for obtaining safe, high-quality, and potent antibacterial extracts of Lavandula stoechas flowers. Supercritical carbon dioxide …
Number of citations: 0 www.researchgate.net
EM Redline, BE Dial, ME Stavig, PS Sawyer, LL Miller - 2019 - osti.gov
This report describes the 2015-2017 fiscal year research efforts to evaluate high temperature plastics as replacement materials for ceramics in electrical contact assemblies. The main …
Number of citations: 0 www.osti.gov

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